molecular formula C2H5FN2O B6331603 2-Fluoro-N-hydroxy-acetamidine CAS No. 126837-89-6

2-Fluoro-N-hydroxy-acetamidine

Cat. No. B6331603
CAS RN: 126837-89-6
M. Wt: 92.07 g/mol
InChI Key: QFQPUPLOEYEFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-hydroxy-acetamidine (FNA) is a novel small molecule that has been studied extensively in recent years due to its potential applications in both research and clinical settings. FNA is a derivative of the amino acid L-alanine and is part of a larger family of compounds known as fluorinated amides. FNA has a variety of unique properties that make it an attractive candidate for scientific research, drug development, and other biochemical applications.

Mechanism of Action

2-Fluoro-N-hydroxy-acetamidine has been shown to act as an inhibitor of enzymes, such as tyrosine kinase, phosphatases, and proteases. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from performing its normal functions. This compound has also been shown to bind to certain drug targets, such as the amyloid-beta peptide, and inhibit its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In research studies, this compound has been shown to inhibit the activity of enzymes, bind to drug targets, and affect the folding of proteins. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-Fluoro-N-hydroxy-acetamidine has several advantages for use in lab experiments. It is a small molecule, which makes it easy to work with and scale up for larger-scale production. It is also relatively inexpensive and can be easily synthesized in a variety of ways. However, this compound also has some limitations. It is a relatively new compound and its effects on humans are not fully understood. Additionally, it is highly toxic and should be handled with caution in the lab.

Future Directions

The potential applications of 2-Fluoro-N-hydroxy-acetamidine are vast and there are many possible future directions for research. Some of these include further study of its effects on enzymes, proteins, and drug targets; development of new synthetic methods for this compound synthesis; and exploration of its potential use in drug development and clinical settings. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into disease processes and potential therapeutic interventions.

Synthesis Methods

2-Fluoro-N-hydroxy-acetamidine can be synthesized through a number of different methods, including the use of anhydrous hydrazine, anhydrous ammonia, and anhydrous hydrogen fluoride. The most commonly used method is the reaction of anhydrous hydrazine and anhydrous hydrogen fluoride in aprotic solvent, such as dimethylformamide (DMF). This reaction yields the desired product in high yields and can be easily scaled up for larger-scale production.

Scientific Research Applications

2-Fluoro-N-hydroxy-acetamidine has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein folding, and drug design. This compound has been used to study the inhibition of enzymes such as tyrosine kinase, phosphatases, and proteases. It has also been used to study the folding of proteins, such as the amyloid-beta peptide, which plays an important role in the development of Alzheimer's disease. This compound has also been used in drug design, as it has been shown to have a high affinity for certain drug targets.

properties

IUPAC Name

2-fluoro-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQPUPLOEYEFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N\O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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